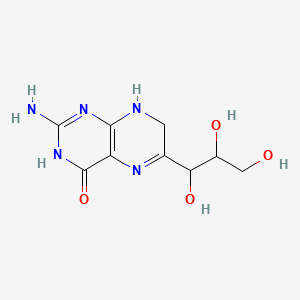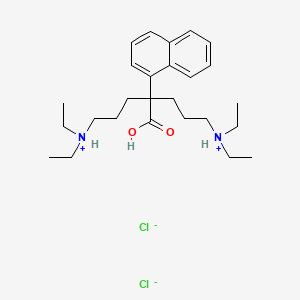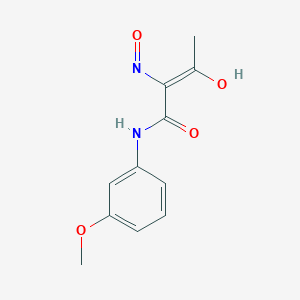
2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide is a chemical compound with the molecular formula C11H12N2O4. It is a derivative of hydroxyimino and butyramide, featuring a methoxy group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine to form the corresponding oxime, followed by a subsequent reaction with butyric anhydride or butyric acid in the presence of a dehydrating agent. The reaction conditions include maintaining an acidic environment and controlling the temperature to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow processes are employed to ensure efficient production. The use of catalysts and advanced purification techniques helps in achieving high-quality product standards.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to biological effects. Further research is needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide is similar to other hydroxyimino derivatives and butyramide compounds. its unique structural features, such as the presence of the methoxy group, contribute to its distinct properties and applications. Some similar compounds include:
2-Hydroxyimino-N-(2-methoxy-phenyl)-3-oxo-butyramide
2-Hydroxyimino-N-(4-methoxy-phenyl)-3-oxo-butyramide
2-Hydroxyimino-N-(3-methoxy-phenyl)-acetic acid
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical behavior and applications.
Eigenschaften
Molekularformel |
C11H12N2O4 |
|---|---|
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
(E)-3-hydroxy-N-(3-methoxyphenyl)-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C11H12N2O4/c1-7(14)10(13-16)11(15)12-8-4-3-5-9(6-8)17-2/h3-6,14H,1-2H3,(H,12,15)/b10-7+ |
InChI-Schlüssel |
ZSBBYKWJEYISAC-JXMROGBWSA-N |
Isomerische SMILES |
C/C(=C(/C(=O)NC1=CC(=CC=C1)OC)\N=O)/O |
Kanonische SMILES |
CC(=C(C(=O)NC1=CC(=CC=C1)OC)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



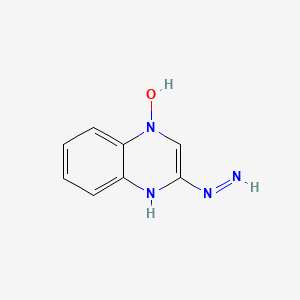
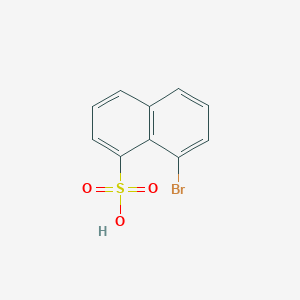
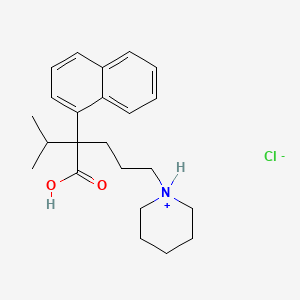

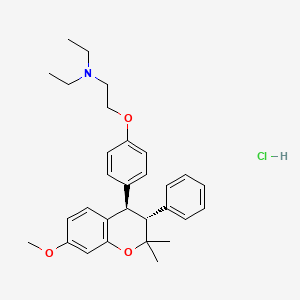
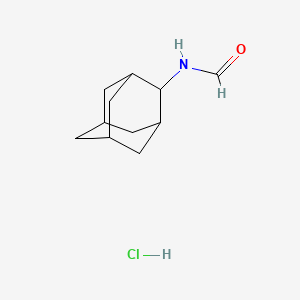
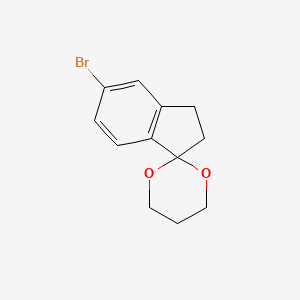
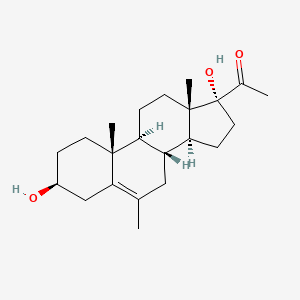
![sodium;chromium(3+);6-hydroxy-4-oxido-3-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B15347235.png)
